rac-Clopidogrel-MP Endo Derivative-13C,d3 rac-Clopidogrel-MP Endo Derivative-13C,d3 Labeled Clopidogrel derivative.

Brand Name: Vulcanchem
CAS No.: 1346597-76-9
VCID: VC0121525
InChI: InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3
SMILES: COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Molecular Formula: C25H26ClNO6S
Molecular Weight: 508.005

rac-Clopidogrel-MP Endo Derivative-13C,d3

CAS No.: 1346597-76-9

Cat. No.: VC0121525

Molecular Formula: C25H26ClNO6S

Molecular Weight: 508.005

* For research use only. Not for human or veterinary use.

rac-Clopidogrel-MP Endo Derivative-13C,d3 - 1346597-76-9

CAS No. 1346597-76-9
Molecular Formula C25H26ClNO6S
Molecular Weight 508.005
IUPAC Name 2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid
Standard InChI InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3
Standard InChI Key BNGUEGYOTLVBPU-KQORAOOSSA-N
SMILES COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O

Chemical Identity and Structure

rac-Clopidogrel-MP Endo Derivative-13C,d3 is a stable isotope-labeled compound characterized by specific chemical identifiers and structural features. The compound is specifically labeled with carbon-13 and deuterium, making it valuable for various scientific research applications.

Basic Chemical Information

PropertyValue
CAS Number1346597-76-9
Molecular FormulaC24^13CH23D3ClNO6S
Molecular Weight508.01 g/mol
IUPAC Name2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(^13C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid
Standard InChIInChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3
Standard InChIKeyBNGUEGYOTLVBPU-KQORAOOSSA-N

Structural Characteristics

The compound is a derivative of clopidogrel with specific isotopic labeling:

  • Contains a carbon-13 isotope (^13C) in the methoxy group attached to the phenyl ring

  • Three deuterium atoms (D3) replace the hydrogen atoms in the same methoxy group

  • Maintains the core structure of clopidogrel including the chlorophenyl group, thioether linkage, and piperidine ring system

This specific isotopic labeling pattern creates a distinctive molecular signature that enables precise tracking through various analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physical and Chemical Properties

Understanding the physical and chemical properties of rac-Clopidogrel-MP Endo Derivative-13C,d3 is essential for its proper handling and application in research settings.

Physical Properties

PropertyCharacteristics
Physical AppearanceYellow to orange solid
SolubilitySoluble in chloroform and methanol
StabilityStable at room temperature for shipping

Chemical Reactivity

As a derivative of clopidogrel, this compound likely exhibits similar chemical reactivity patterns, including:

  • Susceptibility to oxidation reactions

  • Potential for hydrolysis of the ester group

  • Reactivity at the sulfur atom

  • Stability influenced by pH and temperature

The deuterium labeling may slightly alter reaction rates due to the kinetic isotope effect, which can be valuable for mechanistic studies of drug metabolism.

Synthesis and Production

The synthesis of rac-Clopidogrel-MP Endo Derivative-13C,d3 involves specialized techniques to incorporate isotopic labels at specific positions.

Synthetic Routes

The synthesis typically involves:

  • Preparation of isotopically labeled starting materials containing carbon-13 and deuterium

  • Multi-step chemical reactions to incorporate these labeled components into the clopidogrel structure

  • Purification techniques to ensure high isotopic purity and chemical purity

The process requires precise control of reaction conditions to maintain the integrity of the isotopic labels and avoid scrambling or dilution of the isotopic enrichment.

Production Considerations

Industrial production of this compound presents several challenges:

  • Requires high-purity isotopically labeled precursors

  • Necessitates specialized equipment and expertise

  • Involves multiple quality control steps to verify isotopic enrichment

  • Typically produced in limited quantities due to specialized applications and high cost

Research Applications

rac-Clopidogrel-MP Endo Derivative-13C,d3 serves as a valuable research tool across multiple scientific disciplines. Its applications span from basic pharmaceutical sciences to clinical research.

Pharmacokinetic Studies

This derivative is extensively used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of clopidogrel in biological systems. The isotopic labels enhance the sensitivity and resolution of analytical techniques, allowing for precise tracking of the compound's fate in the body.

Key applications include:

  • Determination of bioavailability and bioequivalence

  • Assessment of tissue distribution patterns

  • Evaluation of drug clearance mechanisms

  • Investigation of potential drug-drug interactions

  • Analysis of inter-individual variability in drug handling

Drug Metabolism Research

The compound aids in identifying metabolic pathways and potential metabolites of clopidogrel, which is crucial for understanding drug efficacy and safety profiles.

Specific applications include:

  • Identification and quantification of metabolites

  • Determination of metabolic pathways and reaction sequences

  • Assessment of the role of specific enzymes (particularly CYP2C19) in metabolism

  • Evaluation of genetic influences on drug metabolism

  • Investigation of metabolic drug-drug interactions

Analytical Method Development

The unique isotopic signature of rac-Clopidogrel-MP Endo Derivative-13C,d3 makes it valuable for developing and validating analytical methods:

Analytical TechniqueApplication
LC-MS/MSImproved specificity and sensitivity in quantitative analysis
NMR SpectroscopyEnhanced structural characterization and metabolite identification
Stable Isotope Dilution AnalysisAccurate quantification in complex biological matrices

Nuclear Magnetic Resonance Studies

The isotopic labels significantly enhance NMR studies by:

  • Providing specific reporter signals for the labeled positions

  • Improving sensitivity through the carbon-13 label

  • Enabling the tracking of specific structural fragments during metabolism

  • Facilitating detailed structural elucidation of metabolites

Mechanism of Action Studies

As a derivative of clopidogrel, understanding the mechanism of action provides context for research applications.

Metabolic Activation Pathway

The metabolic activation involves:

  • Oxidation by cytochrome P450 enzymes (particularly CYP2C19)

  • Formation of intermediate metabolites

  • Generation of the active thiol metabolite

  • Interaction with the target receptor

The isotopic labels in rac-Clopidogrel-MP Endo Derivative-13C,d3 enable researchers to monitor these transformations with high specificity and sensitivity.

Comparative Analysis with Related Compounds

Understanding how rac-Clopidogrel-MP Endo Derivative-13C,d3 relates to other similar compounds provides context for its applications and limitations.

Comparison with Clopidogrel

AspectClopidogrelrac-Clopidogrel-MP Endo Derivative-13C,d3
Primary UseClinical (antiplatelet therapy)Research (tracer studies)
Mechanism of ActionP2Y12 receptor inhibitionSame as clopidogrel
Metabolic ActivationRequiredRequired
Isotopic CompositionNatural abundanceContains ^13C and D3 labels
Analytical DetectionStandard methodsEnhanced sensitivity in MS and NMR
CostRelatively lowSignificantly higher due to isotopic labeling

Comparison with Other Derivatives

Several related compounds serve complementary research purposes:

CompoundCAS NumberKey DistinctionPrimary Application
rac-Clopidogrel-MP Endo Derivative1346598-12-6Non-labeled versionReference standard, general studies
cis-Clopidogrel-MP derivative-13C,d3(Not specified)Different stereochemistryStereochemical studies

Each derivative offers specific advantages depending on the research question being addressed .

SupplierProduct NumberQuantityPrice (USD)
TRCC58728210mg$1,585
USBiological0069991mg$531

The relatively high cost reflects the specialized nature of the compound and the expenses associated with isotopic labeling .

Current Research Findings

Recent studies utilizing rac-Clopidogrel-MP Endo Derivative-13C,d3 have advanced our understanding of clopidogrel's pharmacology.

Pharmacokinetic Insights

Research has provided valuable insights into:

  • The correlation between active metabolite concentration and platelet aggregation inhibition

  • Stability characteristics of the active metabolites in various biological matrices

  • Factors affecting inter-individual variability in drug response

Genetic Factors

Studies have elucidated the impact of genetic polymorphisms:

  • CYP2C19 genetic variants significantly affect clopidogrel metabolism

  • Variants like CYP2C19*2 lead to reduced formation of active metabolites

  • Genetic screening can predict therapeutic outcomes in patients prescribed clopidogrel

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